2-chloro-N-(2-fluoro-5-methylphenyl)benzamide
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Overview
Description
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide is an organic compound with the molecular formula C14H11ClFNO and a molecular weight of 263.695 g/mol It is a benzamide derivative characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring
Preparation Methods
The synthesis of 2-chloro-N-(2-fluoro-5-methylphenyl)benzamide typically involves the reaction of 2-fluoro-5-methylaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-fluoro-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide can be compared with other benzamide derivatives, such as:
2-chloro-N-(2-fluoro-5-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-chloro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide: Contains a sulfonamide group, which may confer different chemical and biological properties.
2-chloro-N-(2-fluoro-5-methylphenyl)benzylamine: Features a benzylamine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11ClFNO |
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Molecular Weight |
263.69 g/mol |
IUPAC Name |
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-7-12(16)13(8-9)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18) |
InChI Key |
XTQVVPDNYGIJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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